3-(4-Fluorophenoxy)iodobenzene
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 3-(4-Fluorophenoxy)iodobenzene involves multiple steps, including halogenation, substitution, and coupling reactions. For instance, the synthesis of 4-[18F]fluoroiodobenzene, a compound with a similar structural motif, has been achieved through automated synthesis using commercially available precursors, highlighting the accessibility of fluoroiodobenzene derivatives through modern synthetic techniques (Way & Wuest, 2014).
Molecular Structure Analysis
The molecular structure of fluoroiodobenzene derivatives has been extensively studied, with investigations into the nature of C−H···F−C interactions in crystalline structures. Such studies reveal the weak acceptor capabilities of the C−F group, providing insights into the electronic properties and reactivity of these compounds (Thalladi et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of 3-(4-Fluorophenoxy)iodobenzene is influenced by the presence of the iodine and fluorine substituents, which enable it to participate in a variety of chemical reactions. For example, iodobenzene derivatives have been utilized in cascade C-O/C-C formation reactions to synthesize complex bicyclic structures, demonstrating the potential of these compounds in organic synthesis (Ngatimin et al., 2013).
Scientific Research Applications
Radiosynthesis Applications
"3-(4-Fluorophenoxy)iodobenzene" and its derivatives are instrumental in the radiosynthesis of fluorinated compounds, especially for positron emission tomography (PET). For instance, bis(4-benzyloxyphenyl)iodonium salts, related to "3-(4-Fluorophenoxy)iodobenzene," have been effective as precursors for the no-carrier-added radiosynthesis of 4-[¹⁸F]fluorophenol. This compound is a valuable intermediate for constructing more complex molecules featuring a 4-[¹⁸F]fluorophenoxy moiety, highlighting its utility in radiopharmaceutical development (Helfer et al., 2013).
Halogen Bonding in Crystal Engineering
The study of halogen bonding involving iodobenzenes, including "3-(4-Fluorophenoxy)iodobenzene," has provided insights into the assembly of complex structures. Research on halogen-bonded cocrystals between 4-(N,N-dimethylamino)pyridine and fluorinated iodobenzenes demonstrates the influence of fluorination on N···I distances, contributing to the understanding of molecular assembly in crystal engineering (Präsang, Whitwood, & Bruce, 2009).
Oxidative and Coupling Reactions
"3-(4-Fluorophenoxy)iodobenzene" serves as a reactive intermediate in oxidative and coupling reactions. The transformation of various iodobenzene derivatives through oxidative reactions has been explored, offering potential pathways for synthesizing novel organic compounds. These studies shed light on the versatility of "3-(4-Fluorophenoxy)iodobenzene" in facilitating diverse chemical transformations, including the synthesis of novel fluorinated molecules and the exploration of halogen bonding interactions for crystal design (Ochiai, 2007).
Environmental and Biodegradation Studies
While not directly involving "3-(4-Fluorophenoxy)iodobenzene," studies on the degradation of related halogenated compounds, such as fluorobenzene, by microorganisms like Burkholderia fungorum, provide a context for understanding the environmental fate and potential biodegradation pathways of fluorinated aromatic compounds. These insights are crucial for assessing the environmental impact and developing strategies for the remediation of halogenated pollutants (Strunk & Engesser, 2013).
Safety And Hazards
The safety information for 3-(4-Fluorophenoxy)iodobenzene includes the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302-H315-H320-H335, indicating that it is harmful if swallowed or inhaled . Precautionary statements include P264-P270-P301+P312-P330, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-fluoro-4-(3-iodophenoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMULVRBKALQNIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372004 |
Source
|
Record name | 3-(4-fluorophenoxy)iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)iodobenzene | |
CAS RN |
188534-09-0 |
Source
|
Record name | 3-(4-fluorophenoxy)iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 188534-09-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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